molecular formula C7H7N3O B581220 3-Amino-5-methoxyisonicotinonitrile CAS No. 1045855-60-4

3-Amino-5-methoxyisonicotinonitrile

Cat. No.: B581220
CAS No.: 1045855-60-4
M. Wt: 149.153
InChI Key: VDKZMDHIFBJGQD-UHFFFAOYSA-N
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Description

3-Amino-5-methoxyisonicotinonitrile: is a heterocyclic organic compound with the molecular formula C7H7N3O . It is characterized by the presence of an amino group, a methoxy group, and a nitrile group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methoxyisonicotinonitrile typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methoxyisonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-5-methoxyisonicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-5-methoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxy group can also modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution .

Comparison with Similar Compounds

  • 4-Amino-5-methoxynicotinonitrile
  • 2-Methoxynicotinonitrile
  • 5-Methoxynicotinonitrile

Comparison: 3-Amino-5-methoxyisonicotinonitrile is unique due to the specific positioning of the amino, methoxy, and nitrile groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the amino group at the 3-position allows for specific interactions that are not possible with 4-Amino-5-methoxynicotinonitrile .

Properties

IUPAC Name

3-amino-5-methoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-4-10-3-6(9)5(7)2-8/h3-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKZMDHIFBJGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670129
Record name 3-Amino-5-methoxypyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045855-60-4
Record name 3-Amino-5-methoxypyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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